Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields This compound is characterized by its chromene core structure, which is a fused ring system containing both a benzene ring and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate typically involves the cyclization of salicylaldehyde derivatives with β-ketoesters under acidic or basic conditions. One common method includes the reaction of salicylaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide, followed by cyclization to form the chromene core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the chromene core can be reduced to form a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 6-oxo-2H-chromene-3-carboxylate.
Reduction: Formation of 6-hydroxy-2H-chromene-3-carboxylate.
Substitution: Formation of various substituted chromene derivatives.
Scientific Research Applications
Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Comparison with Similar Compounds
- 6-Hydroxy-2-oxo-2H-chromene-4-carbaldehyde
- 6-Chloro-2-oxo-2H-chromene-4-carbaldehyde
- 6-Hydrazinyl-4-methyl-2H-chromen-2-one
Comparison: Methyl 6-Hydroxy-2-oxo-2H-chromene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and a broader range of applications in various fields .
Properties
Molecular Formula |
C11H8O5 |
---|---|
Molecular Weight |
220.18 g/mol |
IUPAC Name |
methyl 6-hydroxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C11H8O5/c1-15-10(13)8-5-6-4-7(12)2-3-9(6)16-11(8)14/h2-5,12H,1H3 |
InChI Key |
BEJXYAGCHKGIOA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC(=C2)O)OC1=O |
Origin of Product |
United States |
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